3-(2-Hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione
Overview
Description
3-(2-Hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione is a heterocyclic compound with significant applications in various fields, including pharmaceuticals and industrial chemistry. This compound is known for its unique structure, which includes a hydroxyethyl group and a dimethylimidazolidine ring, contributing to its distinctive chemical properties.
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through a combination of hydrophobic and hydrogen bonding interactions . .
Biochemical Pathways
The compound’s structure suggests it may influence a variety of pathways, potentially including those involved in cell membrane integrity and cell morphology
Pharmacokinetics
Similar compounds, such as n-(2-hydroxyethyl)-pyrrolidine, have been shown to be rapidly excreted in urine, suggesting that 3-(2-hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione may also have a relatively short half-life in the body
Result of Action
Based on its structure, it is possible that the compound could influence cell membrane integrity and cell morphology . .
Action Environment
The action of this compound may be influenced by a variety of environmental factors. For example, the pH and temperature of the environment could potentially affect the compound’s stability and efficacy
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione typically involves the reaction of diethanolamine with carbon dioxide in the presence of a catalyst. One effective method uses a heterogeneous catalyst such as K–La–MgO, which facilitates the carbonylation of diethanolamine under optimal conditions of 150°C and 2.0 MPa CO2 pressure . This method achieves high selectivity and conversion rates, making it a preferred synthetic route.
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of robust and recyclable catalysts, such as K–La–MgO, ensures the process is both efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions typically yield simpler imidazolidine compounds.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the process.
Major Products Formed
Scientific Research Applications
3-(2-Hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives exhibit biological activities, including antibacterial and antimicrobial properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic benefits.
Industry: The compound is utilized in the production of high-performance materials and coatings.
Comparison with Similar Compounds
Similar Compounds
Imidazoles: These compounds share a similar heterocyclic structure but differ in their functional groups and chemical properties.
Indole Derivatives: While structurally different, indole derivatives also exhibit significant biological activities and are used in similar applications.
Uniqueness
3-(2-Hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione is unique due to its specific combination of a hydroxyethyl group and a dimethylimidazolidine ring. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-(2-hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c1-7(2)5(11)9(3-4-10)6(12)8-7/h10H,3-4H2,1-2H3,(H,8,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVLZVPALRXDIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CCO)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4067434 | |
Record name | 2,4-Imidazolidinedione, 3-(2-hydroxyethyl)-5,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4067434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29071-93-0 | |
Record name | 3-(2-Hydroxyethyl)-5,5-dimethyl-2,4-imidazolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29071-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Hydroxyethyl)-5,5-dimethylhydantoin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029071930 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxyethyl dimethylhydantoin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=247560 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-Imidazolidinedione, 3-(2-hydroxyethyl)-5,5-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4-Imidazolidinedione, 3-(2-hydroxyethyl)-5,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4067434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-hydroxyethyl)-5,5-dimethylimidazolidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.905 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(2-HYDROXYETHYL)-5,5-DIMETHYLHYDANTOIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E05IU87F8X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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